Cas no 609783-06-4 (4-amino-2-(trifluoromethoxy)benzonitrile)

4-Amino-2-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound featuring both an amino (–NH₂) and a nitrile (–CN) functional group, along with a trifluoromethoxy (–OCF₃) substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the amino and nitrile functionalities offer versatile reactivity for further derivatization. Its high purity and well-defined chemical characteristics ensure consistent performance in coupling reactions, heterocycle formation, and other fine chemical applications. Suitable for research and industrial use, this compound is particularly relevant in the development of bioactive molecules.
4-amino-2-(trifluoromethoxy)benzonitrile structure
609783-06-4 structure
Product Name:4-amino-2-(trifluoromethoxy)benzonitrile
CAS No:609783-06-4
MF:C8H5F3N2O
MW:202.133311986923
MDL:MFCD09745169
CID:1626385
PubChem ID:23068112
Update Time:2025-10-31

4-amino-2-(trifluoromethoxy)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-amino-2-(trifluoromethoxy)benzonitrile
    • Benzonitrile, 4-amino-2-(trifluoromethoxy)-
    • AC-6890
    • DB-349055
    • SB78633
    • 4-Amino-2-[(trifluoromethyl)oxy]benzonitrile
    • AKOS025402247
    • SCHEMBL323502
    • 609783-06-4
    • CS-0239010
    • AT35243
    • EN300-204295
    • MDL: MFCD09745169
    • Inchi: 1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2
    • InChI Key: ULDQDRGSKCUULH-UHFFFAOYSA-N
    • SMILES: FC(OC1C(C#N)=CC=C(C=1)N)(F)F

Computed Properties

  • Exact Mass: 202.03545
  • Monoisotopic Mass: 202.03539727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 59Ų

Experimental Properties

  • PSA: 59.04

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Additional information on 4-amino-2-(trifluoromethoxy)benzonitrile

4-Amino-2-(Trifluoromethoxy)Benzonitrile: A Comprehensive Overview

4-Amino-2-(Trifluoromethoxy)Benzonitrile, also known by its CAS Registry Number CAS No. 609783-06-4, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzonitrile moiety substituted with an amino group at the para position and a trifluoromethoxy group at the ortho position. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it a valuable material in research and industrial applications.

The molecular structure of 4-Amino-2-(Trifluoromethoxy)Benzonitrile is centered around a benzene ring, with a cyano group (-CN) attached at the para position relative to the amino group (-NH₂). The trifluoromethoxy group (-OCF₃) is positioned at the ortho position relative to the amino group. This arrangement creates a molecule with a high degree of electronic diversity, as the electron-withdrawing cyano and trifluoromethoxy groups interact with the electron-donating amino group in complex ways. Such interactions influence the compound's reactivity, stability, and solubility properties.

Recent studies have highlighted the potential of 4-Amino-2-(Trifluoromethoxy)Benzonitrile as a precursor for advanced materials, particularly in the field of organic electronics. The compound's ability to undergo various substitution reactions makes it an ideal candidate for synthesizing functional polymers and small molecules with tailored electronic properties. For instance, researchers have explored its use in constructing conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These applications leverage the compound's ability to facilitate charge transport and enhance device efficiency.

In addition to its role in materials science, 4-Amino-2-(Trifluoromethoxy)Benzonitrile has shown promise in medicinal chemistry. Its unique combination of functional groups allows for selective biological interactions, making it a valuable starting material for drug discovery efforts. Recent investigations have focused on its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have demonstrated that derivatives of this compound can modulate the activity of histone deacetylases (HDACs), which are key targets in cancer therapy.

The synthesis of 4-Amino-2-(Trifluoromethoxy)Benzonitrile typically involves multi-step organic reactions, often starting from aromatic precursors such as aniline derivatives. Modern synthetic strategies emphasize atom economy and sustainability, with researchers exploring catalytic methods to optimize reaction conditions. For instance, recent advancements have utilized palladium-catalyzed coupling reactions to construct the benzonitrile framework efficiently. These methods not only enhance yield but also reduce environmental impact by minimizing waste generation.

The physical properties of 4-Amino-2-(Trifluoromethoxy)Benzonitrile are highly dependent on its molecular structure. The presence of electron-withdrawing groups like -CN and -OCF₃ increases the compound's polarity and reduces its lipophilicity, which affects its solubility in various solvents. Experimental data indicate that this compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), making it suitable for use in solution-phase reactions. Its melting point is relatively high due to strong intermolecular hydrogen bonding between amino groups and other polar functional groups.

In terms of stability, 4-Amino-2-(Trifluoromethoxy)Benzonitrile demonstrates good thermal stability under standard conditions, though it may decompose under harsh thermal or oxidative conditions. Recent studies have investigated its degradation pathways under UV light exposure, revealing that the compound undergoes photodimerization under certain conditions. Understanding these degradation mechanisms is crucial for optimizing storage conditions and ensuring long-term stability during industrial processing.

The application of computational chemistry tools has significantly advanced our understanding of this compound's electronic properties. Density functional theory (DFT) calculations have been employed to study its frontier molecular orbitals (FMOs), providing insights into its reactivity towards electrophilic or nucleophilic attack. These computational studies complement experimental findings, offering a comprehensive view of how structural modifications influence electronic behavior.

In conclusion, 4-Amino-2-(Trifluoromethoxy)Benzonitrile, CAS No: 609783-06-4, stands out as a versatile building block in contemporary chemical research and industry. Its unique combination of functional groups positions it as a valuable material for developing advanced materials, pharmaceuticals, and chemical intermediates. Ongoing research continues to uncover new applications for this compound, underscoring its importance in driving innovation across diverse scientific disciplines.

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